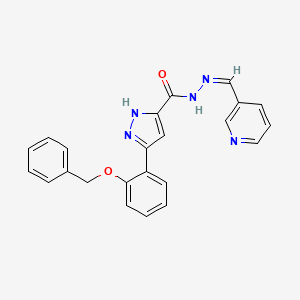![molecular formula C13H15N3O4 B2549147 3-(4-hydroxy-3-méthoxyphényl)-1-méthyltétrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione CAS No. 1005271-00-0](/img/structure/B2549147.png)
3-(4-hydroxy-3-méthoxyphényl)-1-méthyltétrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-hydroxy-3-methoxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C13H15N3O4 and its molecular weight is 277.28. The purity is usually 95%.
BenchChem offers high-quality 3-(4-hydroxy-3-methoxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-hydroxy-3-methoxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- STL020727 a été étudié pour son potentiel antioxydant. Il agit comme un piégeur de radicaux libres, contribuant à protéger les cellules et les tissus des dommages oxydatifs .
- Des recherches suggèrent que les dérivés de STL020727 présentent des effets cytotoxiques contre les cellules cancéreuses. Ces composés interfèrent avec la division cellulaire et induisent l'apoptose, ce qui en fait des candidats prometteurs pour la thérapie anticancéreuse .
- Les dérivés de STL020727 ont montré des propriétés neuroprotectrices dans des modèles expérimentaux. Ils modulent les systèmes neurotransmetteurs et protègent les neurones des dommages causés par l'excitotoxicité ou l'inflammation .
- STL020727 présente des effets anti-inflammatoires en inhibant les cytokines et enzymes pro-inflammatoires. Il peut être utile dans la gestion des affections inflammatoires chroniques .
- Certaines études indiquent que les dérivés de STL020727 interagissent avec les récepteurs GPR41, qui jouent un rôle dans la régulation métabolique. Ces composés peuvent influencer l'homéostasie du glucose et le métabolisme des lipides .
- La synthèse de STL020727 implique des étapes intéressantes, notamment des réactions d'estérification et d'amidation. Les chercheurs l'utilisent comme brique de construction pour la synthèse peptidique .
Activité antioxydante
Cytotoxicité et propriétés anticancéreuses
Effets neuroprotecteurs
Activité anti-inflammatoire
Syndrome métabolique et recherche sur l'obésité
Méthodologie de synthèse et chimie peptidique
Propriétés
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-1-methyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-16-11-9(12(18)14-13(11)19)10(15-16)6-3-4-7(17)8(5-6)20-2/h3-5,9-11,15,17H,1-2H3,(H,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESOTUQPHJKVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(C(N1)C3=CC(=C(C=C3)O)OC)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
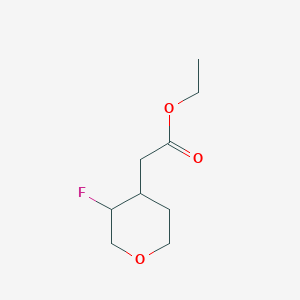

![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2549067.png)
![[1,1'-Biphenyl]-3,3'-diyldimethanol](/img/structure/B2549068.png)
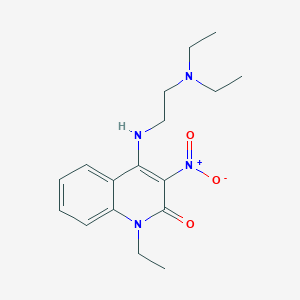

![5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid](/img/structure/B2549072.png)

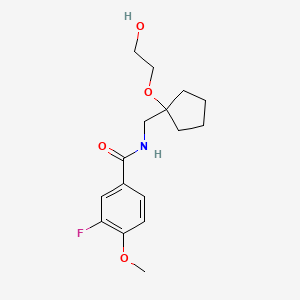
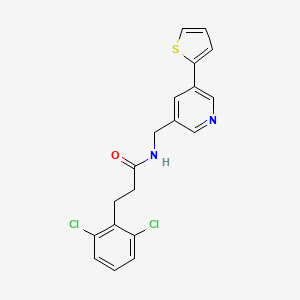
![3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2549078.png)

